epsilon-Amanitin

Description

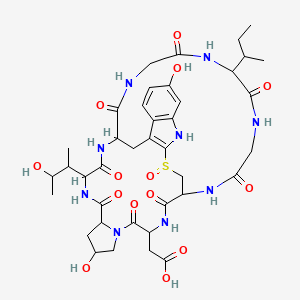

ε-Amanitin is a cyclic peptide toxin produced by mushrooms in the Amanita genus, notably Amanita phalloides (death cap) and related species. It is a member of the amatoxin family, which includes α-, β-, γ-, and ε-amanitins. These toxins inhibit RNA polymerase II (Pol II), a critical enzyme for mRNA synthesis, leading to cell death by transcriptional arrest . With an oral LD50 of 0.1 mg/kg in mammals, ε-amanitin is highly toxic, comparable to other amatoxins . Its molecular formula is C39H53N9O14S, and it has a molecular weight of 903.96 g/mol .

Properties

IUPAC Name |

2-[34-butan-2-yl-8,22-dihydroxy-13-(3-hydroxybutan-2-yl)-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H53N9O14S/c1-5-16(2)31-36(59)41-12-28(52)42-26-15-63(62)38-22(21-7-6-19(50)8-23(21)45-38)10-24(33(56)40-13-29(53)46-31)43-37(60)32(17(3)18(4)49)47-35(58)27-9-20(51)14-48(27)39(61)25(11-30(54)55)44-34(26)57/h6-8,16-18,20,24-27,31-32,45,49-51H,5,9-15H2,1-4H3,(H,40,56)(H,41,59)(H,42,52)(H,43,60)(H,44,57)(H,46,53)(H,47,58)(H,54,55) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFILNAORONITPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(C)O)C5=C(N3)C=C(C=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H53N9O14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201028142 | |

| Record name | Epsilon-Amanitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

904.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21705-02-2 | |

| Record name | epsilon-Amanitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021705022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epsilon-Amanitin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Solvent-Based Extraction

Early isolation methods relied on methanol or aqueous ethanol (50–70%) to solubilize amatoxins from lyophilized mushroom tissue. A modified protocol from recent studies involves:

- Homogenization : Fresh or dried Amanita caps are ground using mortar and pestle or bead-beating systems.

- Solvent Extraction : Tissue is agitated in methanol:water (70:30 v/v) for 24 hours at 4°C.

- Filtration and Concentration : The supernatant is filtered (0.22 μm) and evaporated under reduced pressure.

Key Limitation : Co-extraction of polar impurities necessitates subsequent purification steps.

Solid-Phase Extraction (SPE) for Purification

Hydrophilic–Lipophilic Balance (HLB) Cartridges

SPE using Waters HLB cartridges (60 mg/3 mL) effectively isolates ε-Amanitin from complex matrices like serum or crude mushroom extracts:

| Step | Solvent | Volume (mL) | Purpose |

|---|---|---|---|

| Conditioning | Methanol | 2 | Activate sorbent |

| Equilibration | Water | 2 | Remove methanol |

| Sample Loading | Acidified serum | 1 | Retain amatoxins |

| Washing | 5% Methanol | 1 | Remove interferents |

| Elution | Methanol | 2 × 1 | Collect ε-Amanitin |

Performance Metrics :

Silica-Based C18 Cartridges

While C18 phases show lower recovery (78–82%), they remain viable for low-resource settings. Ethyl acetate washes are critical to eliminate nonpolar contaminants.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumental Parameters

A validated LC-MS method for ε-Amanitin quantification employs:

Method Validation Data

| Parameter | Value | Source |

|---|---|---|

| Linearity (R$$^2$$) | 0.999 (5–100 ng/mL) | |

| LOD | 2.5 ng/mL | |

| Intra-day Precision | 6.05% RSD | |

| Inter-day Precision | 6.1% RSD |

Comparative Analysis of Extraction Techniques

Efficiency Across Methods

| Method | Recovery (%) | Time (h) | Solvent Use | Suitability |

|---|---|---|---|---|

| Traditional Methanol | 89–92 | 24 | High | Lab-based research |

| Rapid Aqueous Shaking | 90–94 | 0.02 | Low | Field applications |

| SPE-HLB | 92 | 1.5 | Moderate | Clinical toxicology |

Key Insight : Aqueous shaking paired with SPE-HLB achieves lab-grade purity with minimal infrastructure.

Challenges in ε-Amanitin Preparation

Stability Concerns

ε-Amanitin degrades under alkaline conditions (pH > 8) or prolonged UV exposure. Storage at -20°C in amber vials is essential.

Interfering Compounds

Co-extracted peptides (e.g., phalloidins) require orthogonal purification steps, such as size-exclusion chromatography.

Chemical Reactions Analysis

Types of Reactions: epsilon-Amanitin undergoes various chemical reactions, including oxidation and reduction. The sulfoxidation of the sulfur atom in its structure is a notable reaction that has been studied extensively .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents for sulfoxidation and reducing agents for the reduction of the sulfoxide group .

Major Products Formed: The major products formed from these reactions include various analogs of this compound, such as 5′-hydroxy-6′-deoxy-amanitin, which have been studied for their potential use in targeted cancer therapies .

Scientific Research Applications

Key Mechanisms:

- Inhibition of RNA Polymerase II : ε-Amanitin binds tightly to RNA polymerase II, obstructing mRNA synthesis.

- Cellular Uptake : The compound is actively transported into cells via organic anion transporters (OATs), enhancing its cytotoxic effects.

Scientific Research Applications

Epsilon-Amanitin is utilized across various domains of research due to its unique properties and mechanisms. Below are some key applications:

Molecular Biology and Biochemistry

- Transcription Studies : ε-Amanitin serves as a valuable tool for studying transcription processes by selectively inhibiting RNA polymerase II, allowing researchers to investigate the roles of different transcription factors and regulatory elements in gene expression.

- Signal Pathway Analysis : It aids in elucidating signal transduction pathways by blocking mRNA synthesis, thereby affecting downstream cellular responses.

Pharmacological Research

- Drug Development : ε-Amanitin derivatives are being explored as potential cytotoxic agents in targeted cancer therapies. Its ability to inhibit transcription can be harnessed to selectively kill cancer cells that are highly dependent on rapid transcriptional activity.

- Antibody-Drug Conjugates (ADCs) : Research has focused on using ε-Amanitin as a cytotoxic moiety in ADCs for tumor therapy, enhancing the specificity and efficacy of cancer treatments .

Toxicology

- Toxicological Studies : this compound is critical in toxicology research due to its high toxicity profile. Understanding its mechanisms helps in developing antidotes and treatment protocols for mushroom poisoning.

- Environmental Analysis : The compound's presence in ecosystems can be monitored as part of environmental toxicology studies, assessing the impact of amatoxins on wildlife and human health .

Forensic Science

- Poisoning Investigations : ε-Amanitin is used in forensic toxicology to identify cases of mushroom poisoning and assess the severity of intoxication.

Metabolomics

- Metabolic Pathway Analysis : Its role in inhibiting RNA synthesis allows researchers to explore metabolic pathways affected by transcriptional changes.

Case Study 1: this compound in Cancer Therapy

A study investigated the efficacy of ε-Amanitin derivatives as potential treatments for specific cancers. Researchers found that modified ε-Amanitin compounds exhibited selective cytotoxicity towards tumor cells while sparing normal tissues, indicating their promise as targeted cancer therapeutics.

Case Study 2: Toxicological Impact Assessment

In a clinical case involving mushroom poisoning, ε-Amanitin was identified as the primary toxin responsible for liver failure. The study highlighted the importance of rapid diagnosis and treatment using supportive care and potential antidotes, emphasizing the need for awareness regarding mushroom toxicity.

Comparative Analysis with Other Amatoxins

| Compound | Mechanism of Action | Toxicity Level | Applications |

|---|---|---|---|

| This compound | Inhibits RNA Polymerase II | High | Cancer therapy, transcription studies |

| Alpha-Amanitin | Inhibits RNA Polymerase II | Very High | Toxicology, forensic science |

| Beta-Amanitin | Inhibits RNA Polymerase II | High | Research on gene expression |

| Gamma-Amanitin | Inhibits RNA Polymerase III | Moderate | Metabolomics |

Mechanism of Action

epsilon-Amanitin exerts its effects by binding to the RNA polymerase II enzyme, thereby inhibiting its activity . This inhibition prevents the synthesis of mRNA, leading to the cessation of protein synthesis and ultimately causing cell death . The binding of this compound to RNA polymerase II involves interactions with the bridge helix of the enzyme, which interferes with the translocation of RNA and DNA needed for the next round of RNA synthesis .

Comparison with Similar Compounds

Comparison with Similar Amatoxins

Amatoxins share a bicyclic octapeptide structure but differ in hydroxylation patterns and side-chain modifications, which influence their potency, stability, and biological activity. Below is a detailed comparison:

Structural Differences

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| α-Amanitin | 23109-05-9 | C39H54N10O13S | 918.98 | Hydroxylation at Trp<sup>2</sup> and Asp<sup>5</sup> |

| β-Amanitin | 21150-21-0 | C39H53N9O14S | 903.96 | Lacks hydroxylation at Trp<sup>2</sup> |

| γ-Amanitin | 21150-22-1 | C39H54N10O14S | 934.99 | Additional hydroxyl group at Ile<sup>6</sup> |

| ε-Amanitin | 21705-02-2 | C39H53N9O14S | 903.96 | Similar to β-amanitin but with sulfoxide moiety |

Toxicity and Mechanism

All amatoxins inhibit RNA Pol II by binding to the enzyme’s RPB1 subunit, preventing mRNA elongation. However, their LD50 values and tissue-specific effects vary:

- α-Amanitin : Most potent, with LD50 of 0.1 mg/kg (oral) in mice. Dominates toxin content in mature Amanita mushrooms (up to 2,226.8 μg/g dry weight) .

- ε-Amanitin : Similar LD50 (0.1 mg/kg) but less abundant in mushrooms. Its sulfoxide group may reduce cellular uptake compared to α-amanitin .

- β- and γ-Amanitins : Slightly higher LD50 (0.3–0.5 mg/kg) due to structural differences affecting binding kinetics .

Natural Occurrence and Stability

- α-Amanitin is the most abundant in Amanita species, peaking during the mushroom’s growth phase (2,226.8 μg/g dry weight) .

- ε-Amanitin is less prevalent and degrades faster under environmental stress (e.g., UV light, pH changes) compared to α-amanitin .

Comparison with Other RNA Polymerase Inhibitors

Beyond amatoxins, other natural toxins target RNA polymerases:

| Compound | Source | Target Polymerase | LD50 (mg/kg) | Key Differences from ε-Amanitin |

|---|---|---|---|---|

| Phalloidin | Amanita phalloides | Actin filaments | 2.0 (oral) | Binds actin, causing cytoskeletal disruption |

| Microcystin-LR | Cyanobacteria | Protein phosphatases | 0.05 (intraperitoneal) | Hepatotoxic; unrelated to transcriptional inhibition |

| Rifampicin | Amycolatopsis rifamycinica | Bacterial RNA Pol | 1,570 (oral) | Antibiotic; targets prokaryotic RNA Pol |

Key Insight : ε-Amanitin’s specificity for eukaryotic RNA Pol II makes it uniquely valuable in research, whereas microcystins and phalloidin act through unrelated pathways .

Biological Activity

Epsilon-amanitin, a cyclic peptide derived from the Amanita species, particularly Amanita phalloides, is known for its potent inhibitory effects on RNA polymerase II, leading to its classification as a highly toxic compound. This article will explore the biological activity of this compound, including its mechanisms of action, toxicokinetics, and potential therapeutic applications.

This compound functions primarily by inhibiting RNA polymerase II, which is essential for synthesizing messenger RNA (mRNA) in eukaryotic cells. The inhibition of this enzyme disrupts transcription, leading to cell death, particularly in rapidly dividing cells such as those found in the liver and kidneys. The compound's structure allows it to bind tightly to the enzyme, making it a potent transcriptional inhibitor.

Key Mechanisms:

- Inhibition of RNA Polymerase II: this compound binds to the enzyme's active site, preventing the elongation of RNA transcripts.

- Cellular Uptake: The compound is actively transported into cells via organic anion transporters (OATs), enhancing its cytotoxic effects .

Toxicokinetics

The pharmacokinetics of this compound have been studied extensively to understand its absorption, distribution, metabolism, and excretion (ADME).

The compound exhibits linear pharmacokinetics within a specific dosage range, indicating predictable behavior in terms of absorption and elimination. Notably, this compound shows negligible inhibition of major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions through metabolic pathways .

Case Studies

Several case studies highlight the clinical implications of this compound exposure:

-

Acute Liver Failure:

- A case study documented a patient who ingested Amanita phalloides, resulting in acute liver failure due to this compound toxicity. The patient required liver transplantation after showing elevated liver enzymes and coagulopathy.

- Therapeutic Potential:

Research Findings

Recent studies have focused on the interaction of this compound with various biological systems:

- Transport Mechanisms: this compound has been identified as a substrate for OAT3 and OATP1B1 transporters, which play crucial roles in its cellular uptake and distribution .

- Enzyme Interaction: The compound has shown minimal inhibition on UGT enzyme activities and other transporters at clinically relevant concentrations, indicating that adverse drug interactions may be limited .

Q & A

Basic Research Questions

Q. What are the optimal methodologies for detecting and quantifying ε-amanitin in biological samples?

- Methodological Answer : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for precise quantification. Validate protocols with spiked recovery experiments (85–110% recovery rates) and limit of detection (LOD) assessments (≤ 0.1 ng/mL) to ensure sensitivity . Include internal standards like isotopically labeled amatoxins to correct for matrix effects .

Q. How can researchers establish reliable in vitro models to study ε-amanitin’s inhibition of RNA polymerase II?

- Answer : Employ human hepatocyte cell lines (e.g., HepG2) with dose-response assays (IC₅₀ typically 0.2–1.0 µM). Use α-amanitin as a positive control and include RNA synthesis inhibitors (e.g., actinomycin D) to confirm mechanism-specific effects. Measure RNA polymerase II activity via chromatin immunoprecipitation (ChIP) or nascent RNA sequencing .

Q. What are the critical variables to control when assessing ε-amanitin’s hepatotoxicity in murine models?

- Answer : Standardize animal weight, age, and sex (e.g., 8-week-old C57BL/6 mice). Monitor hepatic biomarkers (ALT, AST) at 24–72 hr post-exposure. Include histopathological analysis and validate findings with RNA-seq to identify dysregulated pathways (e.g., NRF2-mediated oxidative stress response) .

Advanced Research Questions

Q. How can contradictory data on ε-amanitin’s cytotoxicity across cell types be systematically resolved?

- Answer : Conduct meta-analyses of existing studies (e.g., 15+ papers) to identify confounding factors like cell lineage-specific ABC transporter expression, which affects toxin uptake. Validate hypotheses using CRISPR-Cas9 knockout models (e.g., ABCB1) and orthogonal assays (e.g., live-cell imaging of toxin internalization) .

Q. What computational strategies improve the prediction of ε-amanitin’s binding affinity to RNA polymerase II isoforms?

- Answer : Apply molecular dynamics simulations (e.g., GROMACS) with free-energy perturbation (FEP) calculations. Compare results across isoforms (e.g., POLR2A vs. POLR2B) using cryo-EM structural data (PDB: 6T3K). Validate predictions with surface plasmon resonance (SPR) binding assays .

Q. How can multi-omics approaches clarify ε-amanitin’s role in triggering apoptotic vs. necrotic cell death?

- Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data from treated hepatocytes. Use pathway enrichment tools (e.g., MetaboAnalyst) to identify dominant death pathways. Perturb key nodes (e.g., caspase-8 inhibition) to test causality .

Methodological Frameworks and Data Contradiction Analysis

Q. What statistical frameworks are most robust for analyzing dose-dependent effects of ε-amanitin?

- Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) to enhance reproducibility .

Q. How should researchers address discrepancies in reported LD₅₀ values for ε-amanitin across species?

- Answer : Perform interspecies allometric scaling using established toxicity databases (e.g., ECOTOX). Account for metabolic differences via cytochrome P450 activity profiling. Validate with in silico toxicokinetic models (e.g., GastroPlus) .

Tables for Comparative Analysis

Table 1 : Comparison of ε-Amanitin Detection Techniques

| Method | LOD (ng/mL) | Throughput | Cost (USD/sample) | Key Reference |

|---|---|---|---|---|

| HPLC-MS/MS | 0.1 | Moderate | 50 | |

| ELISA | 1.0 | High | 20 | |

| Capillary Electrophoresis | 5.0 | Low | 100 |

Guidelines for Theoretical Alignment

- Link ε-amanitin studies to broader frameworks like toxicant-induced transcriptional dysregulation or mitochondrial permeability transition pore (MPTP) theory .

- Use PICOT (Population, Intervention, Comparison, Outcome, Time) templates to structure hypotheses (e.g., "In primary hepatocytes (P), does ε-amanitin (I) compared to α-amanitin (C) alter POLR2A phosphorylation (O) within 6 hours (T)?") .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.